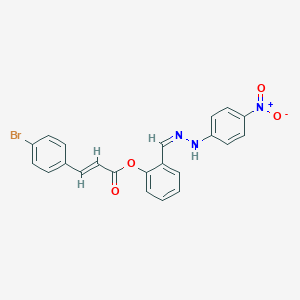![molecular formula C19H16Cl2N4O2 B386686 N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide CAS No. 357387-32-7](/img/structure/B386686.png)
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties .
Métodos De Preparación
The synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide involves multiple steps. One common method includes the preparation of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde, which is then reacted with appropriate reagents to form the final compound . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Condensation: It can participate in condensation reactions to form more complex structures.
Aplicaciones Científicas De Investigación
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of insecticides and herbicides.
Mecanismo De Acción
The mechanism of action of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .
Comparación Con Compuestos Similares
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide can be compared with other pyrazole derivatives such as:
5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde: A precursor in the synthesis of the title compound.
N-[(E)-[5-chloro-3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methylideneamino]-3-methoxybenzamide: Another pyrazole derivative with similar biological activities.
These compounds share structural similarities but may differ in their specific biological activities and applications.
Propiedades
Número CAS |
357387-32-7 |
|---|---|
Fórmula molecular |
C19H16Cl2N4O2 |
Peso molecular |
403.3g/mol |
Nombre IUPAC |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-13-17(19(21)25(24-13)15-7-3-2-4-8-15)11-22-23-18(26)12-27-16-9-5-6-14(20)10-16/h2-11H,12H2,1H3,(H,23,26)/b22-11+ |
Clave InChI |
AZZSBRKDIRMVHH-SSDVNMTOSA-N |
SMILES |
CC1=NN(C(=C1C=NNC(=O)COC2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
SMILES isomérico |
CC1=NN(C(=C1/C=N/NC(=O)COC2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1C=NNC(=O)COC2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-N-{2-[2-(3-methoxy-4-propoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B386607.png)
![N-{1-{[2-(3-chlorobenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B386608.png)
![1-(4-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B386611.png)
![N-{1-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B386613.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B386614.png)
![N-{1-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B386615.png)

![Ethyl 4-({[5-(4-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B386621.png)
![2-chloro-N-[1-({2-[(5-iodo-2-furyl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B386622.png)
![4-({[4-(Methoxycarbonyl)phenyl]imino}methyl)phenyl 4-methylbenzoate](/img/structure/B386623.png)
![Methyl 4-({[5-(4-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B386626.png)

![N-(3,4-dichlorophenyl)-3-[(2-methoxybenzoyl)hydrazono]butanamide](/img/structure/B386631.png)
